molecular formula C5H6F2O2 B1455695 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid CAS No. 1334146-46-1

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

Cat. No. B1455695
CAS RN: 1334146-46-1
M. Wt: 136.1 g/mol
InChI Key: AVEOEYKDGIQSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

DFMCA was first synthesized in 2010 by a group of chemists at the University of California, Berkeley, using organocatalysis. It can be synthesized through a number of methods. The most common method is by using organocatalysis, where an enantiomerically enriched catalyst is used to asymmetrically transform a precursor into the desired product. Another method for DFMCA synthesis is by using metal catalysts, such as rhodium or palladium.


Molecular Structure Analysis

The molecular formula of DFMCA is C5H6F2O2. The InChI code is 1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m1/s1. The unique fluorine and methyl group substitution make DFMCA a stable and non-reactive cyclopropane derivative.


Physical And Chemical Properties Analysis

DFMCA is a white crystalline solid with a melting point of 170°C. It is soluble in many organic solvents, such as methanol, ethanol, and acetone, but insoluble in water. The pKa value of DFMCA is around 3.9, which means it is a weak acid.

Scientific Research Applications

Environmental Science and Pollution Research

This compound has been identified as a transformation product in the degradation pathway of fludioxonil, a post-harvest fungicide . It was detected during the biotreatment of fludioxonil-rich wastewater in an immobilized cell bioreactor . This suggests its potential role in environmental remediation and pollution control.

Pharmaceutical Research

The unique structure of this compound, particularly the presence of the cyclopropane ring and carboxylic acid functional group, suggests potential applications in medicinal chemistry. It could serve as a building block for drug discovery, given that cyclopropane rings are found in various bioactive natural products and pharmaceuticals.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the carboxylic acid group. For instance, it can react with alcohols to form esters, or under harsh conditions, it might lose carbon dioxide (CO2), leading to a ketone. These reactions could be useful in synthetic chemistry and materials science.

Nanotechnology

Carboxylic acids, like the one present in this compound, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This suggests potential applications in the field of nanotechnology.

Polymer Science

In the area of polymer science, carboxylic acids present applications such as monomers, additives, catalysts, etc . Given the presence of a carboxylic acid group in this compound, it could potentially be used in similar applications.

Safety and Hazards Analysis

Understanding the safety and hazards associated with this compound is crucial for its handling and use in various applications. It may cause skin and eye irritation, may be corrosive to metals, and may be flammable.

Safety and Hazards

The safety information for DFMCA includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2,2-difluoro-3-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEOEYKDGIQSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

CAS RN

2247657-28-7
Record name rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
Reactant of Route 3
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
Reactant of Route 5
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
Reactant of Route 6
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.